Product packaging for Carbinoxamine Maleate(Cat. No.:CAS No. 3505-38-2)

Carbinoxamine Maleate

Cat. No.: B192786
CAS No.: 3505-38-2
M. Wt: 406.9 g/mol
InChI Key: GVNWHCVWDRNXAZ-BTJKTKAUSA-N
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Description

Historical Development and Classification within Antihistamines

Patented in 1947 and introduced for medical use in 1953, carbinoxamine (B1668352) represents one of the earlier developments in the quest for effective allergy treatments. wikipedia.org It was first brought to the U.S. market by McNeil Laboratories under the brand name Clistin. wikipedia.orgfda.gov Initially approved in the 1950s under the Federal Food, Drug, and Cosmetic Act of 1938, its primary requirement was to be proven safe for use. medcentral.com Following the 1962 Kefauver-Harris Amendment, which mandated that new drugs also be proven effective, carbinoxamine maleate (B1232345) underwent a review process known as the Drug Efficacy Study Implementation (DESI). medcentral.comfda.gov In 1973, it was found to be effective for treating nasal allergies and other allergic conditions. medcentral.com

Carbinoxamine is classified as a first-generation antihistamine belonging to the ethanolamine (B43304) class. fda.govdrugbank.com This class of antihistamines is known for its members exhibiting significant antimuscarinic and sedative properties. drugbank.comnih.gov Other antihistamines with a similar set of DESI indications include chlorpheniramine (B86927) maleate, cyproheptadine (B85728) hydrochloride, and diphenhydramine (B27) hydrochloride. fda.gov

Role as a First-Generation H1-Receptor Antagonist

As a first-generation H1-receptor antagonist, carbinoxamine maleate functions by competitively blocking histamine (B1213489) at H1-receptor sites. patsnap.comdrugbank.com Histamine, a chemical released by the body during an allergic response, is responsible for symptoms like itching, swelling, and vasodilation. patsnap.com By preventing histamine from binding to its receptors in the gastrointestinal tract, blood vessels, and bronchial smooth muscle, carbinoxamine mitigates these allergic symptoms. nih.govpatsnap.com This competitive antagonism helps reduce the negative effects brought on by histamine H1-receptor binding. drugbank.comdrugbank.com

In addition to its primary antihistaminic activity, carbinoxamine also possesses anticholinergic properties. patsnap.comfpnotebook.com This dual mechanism of action, involving both H1-receptor blockade and anticholinergic effects, contributes to its therapeutic efficacy in managing a range of allergic symptoms. patsnap.compatsnap.com The anticholinergic action is thought to be due to a central antimuscarinic effect. nih.gov

General Overview of Pharmacological Significance

The pharmacological significance of this compound lies in its efficacy as a histamine H1-receptor antagonist. nih.govfpnotebook.com It is used for the symptomatic relief of various allergic conditions, including seasonal and perennial allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis. drugbank.comnih.gov Its therapeutic applications also extend to managing mild and uncomplicated allergic skin manifestations like urticaria and angioedema. drugbank.comnih.gov

Beyond its use in allergic reactions, carbinoxamine has also been utilized for treating irritant cough and the nausea, vomiting, and vertigo associated with motion sickness. drugbank.com Furthermore, it has found use in managing drug-induced extrapyramidal symptoms and mild cases of Parkinson's disease, which is likely attributable to the significant anticholinergic activity of ethanolamine-derivative antihistamines. drugbank.comnih.gov

Research Findings on this compound

Classification and Properties
AttributeDetailsCitation
Drug ClassFirst-Generation Antihistamine drugbank.com
Chemical ClassEthanolamine drugbank.comnih.gov
Mechanism of ActionH1-Receptor Antagonist, Anticholinergic patsnap.comfpnotebook.com
Historical Milestones
YearEventCitation
1947Patented wikipedia.org
1953Came into medical use wikipedia.org
1950sFirst approved in the U.S. as Clistin fda.govfda.gov
1973Found effective by the DESI review medcentral.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClN2O5 B192786 Carbinoxamine Maleate CAS No. 3505-38-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine
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InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVNWHCVWDRNXAZ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-16-8 (Parent)
Record name Carbinoxamine maleate [USP:JAN]
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DSSTOX Substance ID

DTXSID0047828
Record name Carbinoxamine maleate
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Molecular Weight

406.9 g/mol
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CAS No.

3505-38-2
Record name Carbinoxamine maleate
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Record name Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1)
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Record name Carbinoxamine maleate
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Record name Carbinoxamine hydrogen maleate
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Record name CARBINOXAMINE MALEATE
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Pharmacology of Carbinoxamine Maleate

Mechanisms of Action

Competitive Histamine (B1213489) H1-Receptor Antagonism

Carbinoxamine (B1668352) maleate (B1232345) functions as a potent antagonist at histamine H1 receptors. nih.govncats.io It does not prevent the release of histamine but rather competes with free histamine for binding to H1 receptor sites on effector cells. drugbank.com This competitive inhibition blocks the actions of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms. drugbank.comdrugbank.com By occupying these receptors, carbinoxamine mitigates typical histaminergic effects such as vasodilation, increased vascular permeability, and bronchoconstriction. nih.gov This action is the primary basis for its use in treating conditions like allergic rhinitis and urticaria. patsnap.compatsnap.com The affinity of carbinoxamine for the H1 receptor has been demonstrated in research, with a reported Ki value of 2.3 nM. ncats.io

Anticholinergic Activity and Acetylcholine (B1216132) Receptor Interactions

In addition to its antihistaminic properties, carbinoxamine maleate possesses significant anticholinergic (antimuscarinic) activity. nih.govdrugs.com This means it can block the action of the neurotransmitter acetylcholine at muscarinic receptors. patsnap.com This atropine-like action contributes to its therapeutic effects, particularly the drying of mucous membranes, which can help reduce nasal secretions. patsnap.comdrugs.com The anticholinergic properties of ethanolamine-derivative antihistamines like carbinoxamine are generally more pronounced than in other antihistamine classes. drugbank.com This activity is also linked to some of its side effects. drugs.com Monoamine oxidase inhibitors (MAOIs) can prolong and intensify these anticholinergic effects. drugs.com

Central Nervous System Receptor Interactions

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier. patsnap.com Its interactions with receptors in the central nervous system (CNS) are responsible for its sedative effects. patsnap.com The anticholinergic action of carbinoxamine is believed to be due to a central antimuscarinic effect. drugbank.compediatriconcall.com This CNS activity can lead to drowsiness and sedation. patsnap.com The drug can have additive CNS depressant effects when taken with other substances like alcohol, hypnotics, sedatives, and tranquilizers. drugs.comfda.gov

Pharmacodynamics

Modulation of Histaminergic Effects on Effector Cells

The primary pharmacodynamic effect of this compound is the modulation of histamine's actions on various effector cells throughout the body.

Carbinoxamine competitively antagonizes the effects of histamine on H1 receptors located in the smooth muscle of the gastrointestinal (GI) tract. drugbank.com Histamine is known to cause spasmodic contractions of GI smooth muscle. nih.gov By blocking these receptors, carbinoxamine helps to diminish these histaminic effects. nih.gov This action is part of its broader mechanism of reducing the symptoms associated with allergic reactions. patsnap.comdrugs.com

Vascular Permeability and Vasodilation

Histamine is a key mediator in allergic responses, causing vasodilation and an increase in the permeability of blood vessels. patsnap.commhmedical.com this compound competitively blocks histamine H1 receptors on vascular endothelial cells. nih.govdrugbank.com This antagonism counteracts the effects of histamine, leading to a reduction in vasodilation and the suppression of increased capillary permeability. nih.govdrugbank.comhowmed.net By preventing these actions, carbinoxamine helps to diminish the edema (swelling) that results from the leakage of fluid from capillaries into the surrounding tissues during an allergic reaction. howmed.net

Bronchial Smooth Muscle Tone

Histamine, when acting on H1 receptors in the respiratory tract, causes the contraction of bronchial smooth muscle, leading to bronchoconstriction. nih.gov this compound competes with histamine for these receptor sites in the bronchial muscles. nih.govdrugbank.com This competitive antagonism prevents histamine from binding and exerting its constrictive effect, thereby opposing the tightening of the airways. nih.gov However, its effects are primarily preventative against histamine-induced bronchoconstriction, and other mediators are also involved in the full asthmatic response. howmed.net A notable related effect is the thickening of bronchial secretions, which is attributed to its anticholinergic properties. ncats.ionih.govmims.com

Anticholinergic Physiological Manifestations

Carbinoxamine is a member of the ethanolamine (B43304) class of antihistamines, which are known for having greater anticholinergic activity than other antihistamine classes. drugbank.compdr.net This activity results from blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, leading to a range of "drying" effects. patsnap.comdrugbank.com

Reduction of Nasal and Bronchial Secretions

The anticholinergic properties of this compound are responsible for its ability to reduce secretions. webmd.compatsnap.com By blocking acetylcholine, the compound can decrease the output of mucous glands in the nasal passages and the respiratory tract. patsnap.compatsnap.com This leads to a notable drying effect on the nose and throat and a thickening of bronchial secretions. aap.orgnih.govmims.com

Ocular Effects

The anticholinergic action of carbinoxamine can manifest in several ways in the eyes. It has been associated with blurred vision and diplopia (double vision). patsnap.commims.comdrugs.com The atropine-like effects of the compound can lead to an increase in intraocular pressure, requiring caution in patients with pre-existing conditions like narrow-angle glaucoma. nih.govnih.govmims.com

Urinary System Effects

The antimuscarinic activity of carbinoxamine can affect the urinary system. It may lead to difficulty in passing urine (dribbling) and urinary retention, where the bladder cannot be fully emptied. webmd.compatsnap.comdrugs.com This effect is a concern for individuals with conditions such as prostatic hyperplasia or other genitourinary obstructions. mims.com

Central Nervous System Pharmacodynamic Effects

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier. patsnap.com Its presence in the central nervous system (CNS) leads to a range of pharmacodynamic effects. The most common of these are CNS depression, manifesting as sedation, drowsiness, sleepiness, dizziness, and disturbed coordination. patsnap.comncats.iomims.compatsnap.comfda.gov These sedative properties can be significant. webmd.com Paradoxically, particularly in young children, carbinoxamine can also cause CNS stimulation, leading to symptoms such as restlessness, nervousness, and excitation. nih.govnih.govfda.govregulations.gov

Table 1: Summary of Anticholinergic Effects of this compound

System AffectedPhysiological ManifestationReference
Respiratory Reduction and thickening of bronchial secretions; dry nose and throat. aap.orgnih.govpatsnap.commims.com
Ocular Blurred vision, diplopia, potential for increased intraocular pressure. nih.govpatsnap.commims.comdrugs.com
Urinary Urinary retention, difficulty urinating. webmd.compatsnap.comdrugs.com

Table 2: Summary of Central Nervous System Effects of this compound

Effect TypeSpecific SymptomsReference
Depressant Sedation, drowsiness, dizziness, disturbed coordination, fatigue. patsnap.comncats.iopatsnap.comfda.gov
Stimulant Restlessness, excitation, nervousness, irritability (especially in children). nih.govnih.govfda.govregulations.gov
Sedation and Altered Mental Alertness

The most prominent central effect of this compound is sedation. drugbank.com This is a hallmark characteristic of first-generation antihistamines and results from the drug's ability to antagonize histamine H1 receptors within the CNS. ontosight.ai Histamine in the brain acts as a neurotransmitter that promotes wakefulness; by blocking its action, carbinoxamine induces drowsiness and sleepiness. ontosight.ai

This CNS depression can significantly impair mental and physical abilities. nih.gov Tasks that require a high degree of mental alertness and motor coordination, such as driving or operating heavy machinery, can be hazardous following the administration of carbinoxamine. fda.gov The sedative effects of carbinoxamine are additive with other CNS depressants, including alcohol, sedatives, hypnotics, and tranquilizers. nih.govdrugcentral.org Research has also noted that while sedation is a common effect, paradoxical reactions involving excitation, restlessness, and nervousness can occur, particularly in younger children. nih.govfda.govbiocomppharma.com

Table 1: Research Findings on Sedation and Altered Mental Alertness
Pharmacological EffectMechanism of ActionObserved Clinical ManifestationsRelevant Population Notes
Sedation/DrowsinessCompetitive antagonism of histamine H1 receptors in the central nervous system. ontosight.aiThe most frequent adverse reactions reported are sedation and sleepiness. fda.gov May produce marked drowsiness. nih.govElderly patients are more likely to experience sedation, confusion, and over-sedation. nih.govnih.gov
Impaired Mental AlertnessCNS depressant effects resulting from H1 receptor blockade. patsnap.comMay diminish mental alertness and impair the mental or physical abilities required for potentially hazardous tasks. nih.govdrugs.comMay diminish mental alertness in children. nih.gov
Additive CNS DepressionPharmacodynamic synergism with other CNS depressant substances. medscape.comEffects are additive with alcohol, hypnotics, sedatives, and tranquilizers. nih.govdrugcentral.orgConcurrent use with other CNS depressants can lead to additional impairment of CNS performance. nih.gov
Paradoxical ExcitationUnknown, but may involve differential effects on CNS pathways.Restlessness, excitation, and nervousness have been reported. fda.govbiocomppharma.comMore likely to occur in younger children. fda.govdrugs.com
Antiemetic Properties

This compound possesses antiemetic properties, making it useful in managing nausea and vomiting, particularly those associated with motion sickness. drugbank.comiosrjournals.org The mechanism underlying this effect is not fully elucidated but is believed to stem from the drug's potent central anticholinergic (antimuscarinic) activity. drugbank.comnih.govpediatriconcall.com

Table 2: Research Findings on Antiemetic Properties
Pharmacological PropertyProposed MechanismTherapeutic ApplicationSupporting Evidence
Antiemetic ActionAttributed to a central antimuscarinic (anticholinergic) effect. drugbank.comnih.govpediatriconcall.comUsed to treat nausea, vomiting, and vertigo associated with motion sickness. drugbank.comiosrjournals.orgThe exact mechanism is unknown but appears to be due to central blockade of muscarinic receptors. pediatriconcall.comnih.gov
Anticholinergic ActivityBlockade of acetylcholine at muscarinic receptors in the central nervous system. patsnap.comContributes to both antiemetic effects and other properties like drying of secretions. patsnap.compatsnap.comEthanolamine derivatives are noted to have significant antimuscarinic activity. drugbank.com
Antidyskinetic Actions

A notable pharmacological action of this compound is its antidyskinetic effect. This property is primarily leveraged in the management of drug-induced extrapyramidal symptoms and mild cases of Parkinson's disease. drugbank.comiosrjournals.org The antidyskinetic action is not related to its antihistaminic activity but is instead a direct result of its strong central anticholinergic properties. iosrjournals.orgnih.govresearchgate.net

In conditions like parkinsonism and drug-induced movement disorders, there is often a relative imbalance between the neurotransmitters dopamine (B1211576) and acetylcholine in the brain. Carbinoxamine helps to restore this balance by blocking central muscarinic receptors, thereby decreasing the excessive cholinergic activity. nih.gov Research has shown that ethanolamine derivatives, as a class, exhibit greater anticholinergic activity than other types of antihistamines, which likely accounts for the pronounced antidyskinetic action of carbinoxamine. drugbank.comiosrjournals.orgresearchgate.net One study also included carbinoxamine in a screening of drugs for potential mitigation of metoclopramide-induced tardive dyskinesia, based on its anticholinergic activity. nih.gov

Table 3: Research Findings on Antidyskinetic Actions
Pharmacological ActionPrimary MechanismClinical ApplicationKey Research Insight
Antidyskinetic EffectStrong central anticholinergic (antimuscarinic) activity. iosrjournals.orgnih.govTreatment of drug-induced extrapyramidal symptoms. drugbank.comiosrjournals.orgHelps correct the cholinergic/dopaminergic imbalance in the CNS. nih.gov
Antiparkinsonian ActionBlockade of central muscarinic receptors. nih.govUsed for mild cases of Parkinson's disease. drugbank.comnih.govThe ethanolamine class of antihistamines has greater anticholinergic activity than other classes. iosrjournals.orgresearchgate.net

Pharmacokinetics and Metabolism of Carbinoxamine Maleate

Absorption Characteristics

Carbinoxamine (B1668352) maleate (B1232345) is efficiently absorbed from the gastrointestinal (GI) tract following oral administration. nih.govdrugs.comregulations.govfda.report Pharmacokinetic studies indicate that the time to reach peak plasma concentration (Tmax) for immediate-release formulations ranges from 1.5 to 5 hours. nih.govregulations.govfda.reportaap.orgmims.commims.com In a study involving healthy volunteers who received a single 8 mg dose of carbinoxamine, the peak plasma concentration (Cmax) was approximately 24 ng/mL. nih.govregulations.govfda.report The formulation can influence absorption dynamics; for example, a retard capsule formulation showed a delayed Tmax of 8 hours compared to 3 hours for an aqueous solution. google.com Similarly, a retard suspension demonstrated a slower absorption rate, with a Tmax of 8.0 hours versus 3.0 hours for a solution. nih.gov Extended-release suspensions also exhibit a delayed Tmax, at approximately 7 hours. mims.commims.com

Bioavailability studies have been conducted to compare different formulations of carbinoxamine. A study comparing a retard capsule to an aqueous solution found that while the rate of absorption was slower for the capsule, the extent of absorption for carbinoxamine was similar between the two formulations. nih.gov Another study comparing a retard suspension to an aqueous solution concluded that the two were bioequivalent, with the test/reference ratio for the area under the curve (AUC) falling within the 95% confidence intervals of 80-87%. nih.gov The area under the plasma concentration-time curve (AUC) for a single 8 mg dose has been reported to be about 286 ng·hr/mL. nih.govregulations.govfda.report Furthermore, studies have shown that there is no significant effect of food on the pharmacokinetic parameters of carbinoxamine. fda.govfda.gov

Distribution Profile

As a first-generation antihistamine, carbinoxamine readily crosses the blood-brain barrier. patsnap.comontosight.aiontosight.ai This characteristic is attributed to its ethanolamine (B43304) backbone structure, which facilitates penetration into the central nervous system. Its ability to cross the blood-brain barrier and antagonize H1 receptors in the brain is responsible for its sedative effects. patsnap.comontosight.ai

While specific values for the apparent volume of distribution (Vd) in preclinical models are not extensively detailed in the available literature, the general characteristics of first-generation antihistamines suggest a wide distribution throughout the body. The distribution of carbinoxamine has not been fully characterized, but like other antihistamines, it is expected to have the highest concentrations in the lungs. pdr.net Small amounts of the drug are also known to be distributed into breast milk. pdr.net

Metabolic Pathways and Metabolite Identification

Carbinoxamine undergoes extensive metabolism, primarily in the liver. nih.govdrugs.comregulations.govfda.reportmims.commims.com The metabolic process involves N-demethylation to form active metabolites. In studies on human urine, the identified non-conjugated metabolites were nor-carbinoxamine and bis-nor-carbinoxamine. koreascience.kr The parent drug, along with nor-carbinoxamine and bis-nor-carbinoxamine, was also found in conjugated forms, specifically as glucuronides. koreascience.kr

In contrast, metabolic studies in rats identified additional metabolites, including chlorobenzoyl pyridine (B92270) and (4-chlorophenyl)-2-pyridinyl methanol (B129727), suggesting species-specific differences in metabolic pathways. yakhak.org In rats, O-demethylation followed by conjugation appears to be a primary elimination pathway. yakhak.org The elimination half-life of carbinoxamine in adults is reported to be between 10 and 20 hours for conventional forms and around 17 hours for extended-release formulations. nih.govregulations.govfda.reportaap.orgmims.commims.com Excretion occurs mainly through the urine as inactive metabolites within 24 hours, with virtually no unchanged drug found in the urine. nih.govdrugs.comregulations.govfda.report

Interactive Data Table: Pharmacokinetic Parameters of Carbinoxamine Formulations

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·hr/mL)Half-life (hours)
Aqueous Solution (8 mg) 24 google.com3 google.com~286 nih.govregulations.gov10.6 google.com
Retard Capsule (8 mg) 16.9 google.com8 google.comN/A14.5 google.com
Retard Suspension 30% lower than solution nih.gov8 nih.govN/AN/A
Extended-Release (16 mg, single dose) 28.7 fda.gov6.7 fda.govfda.govN/A17 fda.govfda.gov
Extended-Release (16 mg, steady state) 72.9 fda.govfda.gov5.6 fda.govfda.govN/AN/A

Hepatic Metabolism Mechanisms

Carbinoxamine maleate is subject to extensive metabolism primarily within the liver. nih.govnih.govnih.govregulations.govcarwinpharma.com As an ethanolamine derivative, its biotransformation involves several key hepatic pathways. nih.govnih.govpatsnap.com Research into its metabolic fate in humans has identified N-demethylation as a significant mechanism. koreascience.kr This process involves the sequential removal of methyl groups from the terminal dimethylamino portion of the molecule.

Another critical hepatic mechanism is conjugation, specifically glucuronidation. koreascience.kr In this process, the parent drug and its demethylated metabolites are coupled with glucuronic acid, a reaction that increases their water solubility and facilitates their subsequent excretion. While studies in rats have suggested potential hydroxylation of the benzyl (B1604629) or pyridinyl rings and O-demethylation as primary pathways in that species, human studies have primarily characterized the metabolites resulting from N-demethylation and conjugation. koreascience.kryakhak.org

Formation of Inactive Metabolites

The extensive hepatic metabolism of carbinoxamine results in the formation of metabolites that are considered pharmacologically inactive. nih.govnih.govnih.govregulations.govcarwinpharma.com The principal metabolites identified in human urine are nor-carbinoxamine and bis-nor-carbinoxamine. koreascience.kr

Nor-carbinoxamine is the product of the first N-demethylation step, leaving a single methyl group on the nitrogen atom. Bis-nor-carbinoxamine is formed upon the removal of the second methyl group. These metabolites are found in the urine in both their free (nonconjugated) forms and as conjugated products, primarily glucuronides. koreascience.kr

Elimination and Excretion Routes

The body primarily eliminates carbinoxamine and its byproducts via the kidneys. patsnap.com

Renal Excretion of Metabolites

The metabolites of carbinoxamine are excreted from the body in the urine. nih.govnih.govregulations.govmims.com This renal clearance of inactive metabolites is the main route of elimination for the compound, with the process largely completed within 24 hours of administration. nih.govnih.govnih.govregulations.govcarwinpharma.com A human study that quantified urinary excretion over 24 hours following a single oral dose provided specific details on the amounts of different metabolites eliminated.

Table 1: Urinary Excretion of Carbinoxamine and its Metabolites in Humans (24h)

This table summarizes the percentage of a single oral dose of carbinoxamine recovered in urine over 24 hours, presented as various metabolic products. Data is based on a study of human volunteers.

CompoundFormPercentage of Dose Excreted (%)
CarbinoxamineFree (Unchanged)4.9 - 8.1
Carbinoxamine GlucuronideConjugated2.5 - 4.2
Nor-carbinoxamineFree & ConjugatedNot specified
Bis-nor-carbinoxamineFree & ConjugatedNot specified
Data sourced from a human metabolism study. koreascience.kr

Excretion of Intact Drug

While it is widely reported that virtually no intact carbinoxamine is excreted in the urine nih.govnih.govdrugcentral.orgnih.govregulations.govcarwinpharma.com, more detailed analytical studies have refined this understanding. Research has successfully quantified the amount of unchanged parent drug in human urine, showing that a small but significant fraction is eliminated without being metabolized. koreascience.kr According to one study, between 4.9% and 8.1% of a single oral dose is excreted as unchanged carbinoxamine within 24 hours. koreascience.kr Furthermore, an additional 2.5% to 4.2% of the dose is excreted as carbinoxamine glucuronide, a direct conjugate of the intact drug. koreascience.kr

Pharmacokinetic Parameter Characterization

The absorption and disposition of carbinoxamine can be described by several key pharmacokinetic parameters.

Time to Maximum Plasma Concentration (Tmax)

The time required to reach the maximum concentration (Tmax) of carbinoxamine in the blood plasma varies depending on the formulation. Following the administration of a single dose of a conventional carbinoxamine solution or immediate-release tablet, the Tmax is observed to be between 1.5 and 5 hours. nih.govnih.govnih.govregulations.govprescriberpoint.com For an extended-release suspension, the absorption phase is prolonged, resulting in a later Tmax of approximately 6.7 hours. fda.gov

Table 2: Pharmacokinetic Parameters of Carbinoxamine Formulations

This interactive table displays key pharmacokinetic parameters for different oral formulations of carbinoxamine based on single-dose studies in healthy volunteers.

FormulationTime to Max. Concentration (Tmax)Peak Plasma Concentration (Cmax)Extent of Exposure (AUC)
Conventional Solution/Suspension1.5 - 5 hours nih.govnih.govprescriberpoint.com~24 ng/mL nih.govnih.gov~286 ng·hr/mL nih.govnih.gov
Extended-Release Suspension~6.7 hours fda.gov28.7 ng/mL fda.govNot specified

Peak Plasma Concentration (Cmax)

The maximum concentration (Cmax) of this compound achieved in the blood plasma is a key indicator of its absorption rate. Following a single oral dose of an 8 mg immediate-release solution, healthy volunteers exhibited a Cmax of approximately 24 ng/mL. nih.gov In another study, a 4 mg immediate-release tablet resulted in a mean peak plasma concentration ranging from about 4 or 5 ng/mL to 20 or 15 ng/mL. google.com

For extended-release (ER) formulations, the Cmax profile is altered. A single 16 mg dose of an ER oral suspension resulted in a mean Cmax of 28.7 ng/mL. drugs.comrxlist.com At steady-state, achieved with multiple doses of 16 mg every 12 hours, the mean Cmax for the ER suspension was 72.9 ng/mL. drugs.comrxlist.comnih.gov

Elimination Half-Life Determination

The elimination half-life of a drug is the time it takes for its plasma concentration to decrease by half. For conventional, immediate-release formulations of carbinoxamine, the reported serum half-life ranges from 10 to 20 hours. wikipedia.orgnih.govmims.com In contrast, extended-release formulations have a slightly longer plasma half-life of approximately 17.0 hours. drugs.comrxlist.commims.comaap.org

Pharmacokinetic Parameters of this compound Formulations

FormulationDoseCmax (ng/mL)Tmax (hours)AUC (ng·hr/mL)Half-Life (hours)
Immediate-Release Solution 8 mg~24 nih.gov1.5 - 5 nih.gov~286 nih.govdrugcentral.org10 - 20 wikipedia.orgnih.gov
Immediate-Release Tablet 4 mg4-20 google.com>2.0 - <4.0 google.comNot Specified>12 - <22 google.com
Extended-Release Suspension (Single Dose) 16 mg28.7 drugs.comrxlist.com6.7 drugs.comrxlist.comNot Specified17.0 drugs.comrxlist.com
Extended-Release Suspension (Steady State) 16 mg (every 12h)72.9 drugs.comrxlist.com5.6 drugs.comrxlist.comNot SpecifiedNot Specified

Influences on Pharmacokinetics

Several factors can influence the pharmacokinetic profile of this compound.

Comparative Pharmacokinetics of Different Formulations (e.g., Immediate-Release vs. Extended-Release)

The formulation of this compound significantly impacts its pharmacokinetic profile. Immediate-release formulations are designed for rapid absorption, leading to a quicker onset of action. google.com As noted, an immediate-release solution reaches its peak concentration between 1.5 and 5 hours. nih.gov

Extended-release formulations are designed to release the drug over a prolonged period, leading to a delayed time to peak concentration (Tmax) and a more sustained plasma concentration. drugs.comrxlist.com For instance, a 16 mg extended-release oral suspension was found to be bioequivalent to two 8 mg doses of an immediate-release oral solution administered six hours apart under fasting conditions. drugs.comnih.gov The Tmax for the extended-release suspension was approximately 6.7 hours after a single dose and 5.6 hours at steady state. drugs.comrxlist.comnih.gov The effectiveness of the extended-release formulation is based on the demonstration of bioequivalence to the immediate-release product. nih.gov

Enantioselective Pharmacokinetics and Chiral Inversion Analysis

Carbinoxamine is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers), (+)-carbinoxamine and (-)-carbinoxamine. rsc.orgscispace.com While enantiomers have identical chemical structures, they can exhibit different pharmacological and pharmacokinetic properties in the body due to their interactions with chiral biological molecules like enzymes and receptors. researchgate.netnih.gov

A study in rats investigated the enantioselective pharmacokinetics of carbinoxamine. rsc.orgrsc.org The results demonstrated that the absorption and elimination processes of the carbinoxamine enantiomers were not stereoselective. rsc.orgresearchgate.netresearchgate.net Furthermore, the study found no evidence of chiral inversion, the process by which one enantiomer converts to the other in the body. rsc.orgresearchgate.netresearchgate.net This suggests that the pharmacokinetic profiles of (+)-carbinoxamine and (-)-carbinoxamine are similar in rats. rsc.org

Therapeutic Efficacy and Clinical Applications Research

Allergic Conditions Symptomatic Treatment

Carbinoxamine (B1668352) maleate (B1232345) is indicated for the symptomatic relief of a range of allergic conditions. drugs.comnih.govnursing.com These include respiratory allergies as well as allergic skin manifestations. trispharma.combiocomppharma.com

Seasonal and Perennial Allergic Rhinitis

Carbinoxamine maleate is effective for the symptomatic treatment of both seasonal and perennial allergic rhinitis. drugs.comnih.govmayoclinic.org Allergic rhinitis is characterized by symptoms such as sneezing, runny nose, itching, and watery eyes. patsnap.com By blocking the action of histamine (B1213489), carbinoxamine helps to alleviate these common symptoms. patsnap.compatsnap.com A double-blind study comparing a timed-release tablet containing this compound and pseudoephedrine hydrochloride to a placebo in 94 adults with rhinitis due to grass or ragweed allergy demonstrated significant relief of nasal congestion, nose blowing, sneezing, nasal pruritus, rhinorrhea, and ophthalmic pruritus with the active drug. nih.gov

Vasomotor Rhinitis

The use of this compound is also indicated for the symptomatic treatment of vasomotor rhinitis. drugs.comnih.govnursing.com Unlike allergic rhinitis, vasomotor rhinitis is a nonallergic condition characterized by intermittent episodes of sneezing and watery nasal discharge. The anticholinergic (drying) properties of carbinoxamine are beneficial in managing these symptoms. drugs.com

Allergic Conjunctivitis (Inhalant Allergens and Foods)

This compound is effective in providing symptomatic relief for allergic conjunctivitis caused by inhalant allergens and foods. drugs.comnih.govmayoclinic.org Allergic conjunctivitis presents with symptoms of itching, redness, and watery eyes. The antihistaminic action of carbinoxamine helps to control these manifestations. patsnap.com

Uncomplicated Allergic Skin Manifestations (Urticaria, Angioedema, Dermatographism)

This compound is indicated for the management of mild, uncomplicated allergic skin manifestations such as urticaria (hives), angioedema, and dermatographism. drugs.comnih.govtrispharma.com Urticaria involves raised, itchy welts on the skin, while angioedema is characterized by deeper swelling. patsnap.com Dermatographism is a condition where light scratching of the skin causes a raised, red line. nih.govtrispharma.com Carbinoxamine's ability to block histamine receptors effectively reduces the itching and swelling associated with these conditions. patsnap.com

Adjunctive Therapy for Anaphylactic Reactions

This compound can be used as an adjunctive therapy to epinephrine (B1671497) and other standard measures in the management of anaphylactic reactions after the acute manifestations have been controlled. drugs.comnih.govtrispharma.com Anaphylaxis is a severe, life-threatening allergic reaction. In this setting, antihistamines like carbinoxamine are used to help manage the cutaneous and respiratory symptoms that may persist after initial treatment with epinephrine. mayoclinic.org

Amelioration of Allergic Reactions to Blood or Plasma

This compound is also indicated for the amelioration of allergic reactions to blood or plasma. drugs.comnih.govtrispharma.com These reactions can occur during or after a transfusion and may present with symptoms such as urticaria and itching. The antihistaminic properties of carbinoxamine help to counteract these histamine-mediated effects. drugbank.compatsnap.com

Summary of Clinical Applications for this compound

ConditionSymptoms Addressed
Seasonal and Perennial Allergic Rhinitis Sneezing, runny nose, itching, watery eyes. drugs.comnih.govmayoclinic.org
Vasomotor Rhinitis Sneezing, watery nasal discharge. drugs.comnih.govnursing.com
Allergic Conjunctivitis Itching, redness, watery eyes. drugs.comnih.govmayoclinic.org
Urticaria, Angioedema, Dermatographism Itching, swelling, raised skin welts. drugs.comnih.govtrispharma.com
Anaphylactic Reactions (Adjunctive) Persistent cutaneous and respiratory symptoms. drugs.comnih.govtrispharma.com
Allergic Reactions to Blood/Plasma Urticaria, itching. drugs.comnih.govtrispharma.com

Respiratory Symptoms Management

Carbinoxamine's role in alleviating certain respiratory symptoms has been investigated, particularly in the context of the common cold and irritant cough.

Carbinoxamine is utilized for the symptomatic relief of the common cold. webmd.com Its effectiveness is often attributed to its antihistaminic and anticholinergic properties, which can help manage symptoms like a runny nose and watery eyes. patsnap.comshreejipharmainternational.com

This compound is also indicated for the management of irritant cough. drugbank.com1source.com Its antitussive (cough-suppressing) properties are thought to be linked to its anticholinergic effects, which can help in reducing secretions in the respiratory tract. patsnap.com While carbinoxamine is often included in cough and cold preparations, its approval by regulatory bodies like the FDA does not specifically include the treatment of cough. federalregister.govdrugbank.com

Neurological and Motion-Related Applications

The effects of carbinoxamine extend to certain neurological conditions and motion-related symptoms, primarily due to its anticholinergic activity. 1source.com

This compound has been used in the management of mild cases of Parkinson's disease. drugbank.com1source.comnih.govnih.gov The therapeutic benefit in Parkinson's disease is attributed to the anticholinergic properties of ethanolamine-derivative antihistamines like carbinoxamine. drugbank.com1source.comnih.gov These properties can help in managing symptoms such as tremors and dystonia (painful muscle contractions). medicalnewstoday.com

Anticholinergic drugs work by blocking the action of acetylcholine (B1216132), a neurotransmitter involved in movement, which can help rebalance (B12800153) the altered neurotransmitter levels seen in Parkinson's disease. medicalnewstoday.comnih.gov While some antihistamines are used to supplement primary treatments like levodopa, they are generally considered to have mild efficacy and are not typically the first line of treatment for Parkinson's disease. msdmanuals.com

Symptom of Mild Parkinson's DiseaseReported Effect of Anticholinergic Antihistamines
TremorMay help manage
Dystonia (painful muscle contractions)May help manage
Drooling (due to decreased saliva production)May help reduce

Carbinoxamine is also employed in the management of drug-induced extrapyramidal symptoms. drugbank.com1source.com These are movement disorders that can arise as a side effect of certain medications, particularly antipsychotic drugs. The antidyskinetic action of carbinoxamine, which helps to control these involuntary movements, is likely due to its significant anticholinergic activity. 1source.com

This compound is effective in managing nausea, vomiting, and vertigo associated with motion sickness. drugbank.com1source.comncats.io Its antiemetic (anti-vomiting) and anti-vertigo effects are believed to stem from its central antimuscarinic action, which blocks signals to the part of the brain that controls nausea and vomiting. nih.gov

Symptom of Motion SicknessReported Effect of this compound
NauseaProvides relief
VomitingProvides relief
VertigoProvides relief

Investigational Therapeutic Potentials

Recent research has explored the repurposing of existing drugs for new therapeutic applications, a strategy that can accelerate the development of treatments for infectious diseases. Within this context, the first-generation antihistamine this compound has been identified as a compound with notable investigational antiviral properties. The following sections detail the scientific findings regarding its potential efficacy against influenza viruses and SARS-CoV-2.

Antiviral Activity against Influenza Viruses

This compound, identified through the screening of an FDA-approved drug library, has demonstrated significant antiviral activity against various influenza viruses. nih.govfrontiersin.org This discovery has opened a new avenue for potentially repurposing this well-established antihistamine for the prevention and treatment of influenza infections. nih.govnih.gov

In vitro studies have revealed that this compound possesses potent and broad-spectrum antiviral activity. nih.gov Initial screenings identified the compound's effectiveness against the avian influenza A/Shanghai/4664T/2013(H7N9) virus, with a half-maximal inhibitory concentration (IC₅₀) of 3.56 μM. frontiersin.orgnih.gov Subsequent research confirmed its inhibitory effects against a diverse panel of human influenza viruses. nih.govnih.gov

The compound effectively inhibits various influenza A subtypes, including A/Shanghai/37T/2009(H1N1), A/Puerto Rico/8/1934(H1N1), and A/Guizhou/54/1989(H3N2), as well as the influenza B virus B/Shanghai/2017(BY). nih.govnih.govresearchpromo.com The antiviral activity was observed in a dose-dependent manner, with IC₅₀ values generally falling within the low micromolar range. nih.gov This broad efficacy suggests that this compound targets a common mechanism across different influenza strains. nih.govnih.gov

Table 1: In Vitro Antiviral Activity of this compound Against Various Influenza Virus Strains


Influenza Virus StrainVirus Type/SubtypeIC₅₀ (μM)Assay Type
A/Shanghai/4664T/2013(H7N9)Influenza A3.56CPE Reduction
A/Shanghai/37T/2009(H1N1)Influenza A4.2 - 14.5CPE Reduction / Plaque Reduction
A/Puerto Rico/8/1934(H1N1)Influenza A4.2 - 24.7 (Range for multiple strains)CPE Reduction
A/Guizhou/54/1989(H3N2)Influenza A2.7 - 24.7 (Range for multiple strains)CPE Reduction / Plaque Reduction
B/Shanghai/2017(BY)Influenza B4.2 - 24.7 (Range for multiple strains)CPE Reduction

Data sourced from multiple studies and assays, reflecting a range of observed IC₅₀ values. nih.govbiorxiv.org

Mechanistic studies have pinpointed the stage of the influenza virus life cycle that this compound targets. Research indicates the compound inhibits the virus at an early stage, specifically by blocking viral entry into the host cell. nih.govnih.govresearchgate.net Time-of-addition experiments demonstrated that the drug's inhibitory effect is most potent when added shortly after viral infection, confirming its action during the initial phases of the viral life cycle. nih.govfrontiersin.org

Further investigation into the specific step of viral entry revealed that this compound does not prevent the virus from attaching to host cells, a process mediated by the viral hemagglutinin (HA) protein. nih.govfrontiersin.orgnih.gov It also does not affect the activity of neuraminidase (NA), the enzyme responsible for releasing new virus particles from infected cells. nih.govfrontiersin.orgnih.gov Instead, the evidence strongly suggests that this compound interferes with the endocytosis process, which is the mechanism by which the virus is internalized into the host cell after attachment. nih.govnih.govmdpi.com This impairment of endocytosis prevents the viral genome from being released into the cell cytoplasm, thereby halting the infection before it can progress. frontiersin.orgmdpi.com

The antiviral potential of this compound observed in vitro has been corroborated by preclinical studies in animal models. nih.gov In a study involving C57BL/6 mice, the compound was evaluated for its efficacy against a lethal challenge of the highly pathogenic avian influenza A/Shanghai/4664T/2013(H7N9) virus. frontiersin.org

The results were significant, showing that mice treated with this compound were fully protected from the fatal viral challenge. nih.govnih.govresearchgate.net This protection was evident in the survival rates of the treated mice compared to untreated controls. frontiersin.org These in vivo findings underscore the potential of this compound as a therapeutic agent for influenza, demonstrating its ability to confer protection against a severe influenza virus infection in a living organism. nih.govfrontiersin.org

Potential Antiviral Activity against SARS-CoV-2 (Investigational)

In the global effort to identify existing drugs that could be repurposed to combat the COVID-19 pandemic, several first-generation antihistamines, including this compound, have been flagged for their potential antiviral properties against SARS-CoV-2. biorxiv.org Computational and systems pharmacology approaches have identified these compounds as candidates for further investigation. biorxiv.orgembopress.org

A computational docking analysis suggested that (R)-Carbinoxamine could potentially inhibit the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. biorxiv.org Another study using a systems pharmacology approach based on the gene expression signature of SARS-CoV-2-infected cells also identified antihistamines as potential therapeutics. embopress.org While direct experimental validation in these specific studies focused on other antihistamines like brompheniramine, the initial computational screenings provide a rationale for investigating this compound's activity against SARS-CoV-2. biorxiv.orgembopress.org The proposed mechanisms for related antihistamines often involve interference with viral entry or replication, suggesting a potential avenue of action for carbinoxamine. biorxiv.orgasm.org However, it is crucial to note that the anti-SARS-CoV-2 activity of this compound remains largely investigational and requires direct experimental confirmation through in vitro and in vivo studies.

Table 2: List of Compound Names

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Drug Interactions and Associated Pharmacological Effects Research

Central Nervous System Depressants

The concurrent use of carbinoxamine (B1668352) maleate (B1232345) with CNS depressants can result in additive or synergistic effects, leading to enhanced sedation and impairment of cognitive and psychomotor functions. nih.govnih.gov Carbinoxamine, like other first-generation antihistamines, can cross the blood-brain barrier and cause sedation on its own. nih.govtga.gov.au When combined with other substances that also depress the CNS, this effect is amplified. drugs.com

The combination of carbinoxamine maleate and alcohol can significantly increase drowsiness and impair mental alertness. nih.govnih.gov Studies on first-generation antihistamines have demonstrated that their impact on driving performance can be more significant than that of alcohol alone. sciencedaily.com Subjective reports from clinical studies involving other first-generation antihistamines, such as dexchlorpheniramine, indicate that sedative effects are more pronounced when taken with ethanol. nih.gov

Hypnotics, or sleep-inducing medications, also exhibit additive sedative effects when co-administered with this compound. nih.gov This interaction can lead to excessive somnolence and a prolonged sedative state.

Interacting SubstancePharmacological EffectClinical Manifestation
AlcoholAdditive CNS DepressionIncreased drowsiness, impaired coordination and judgment. nih.gov
HypnoticsPotentiated SedationEnhanced and prolonged sleepiness, potential for over-sedation. nih.gov

The concomitant use of this compound with sedatives and tranquilizers can lead to a synergistic depression of the central nervous system. nih.gov This implies that the combined effect may be greater than the sum of the individual effects. Patients should be cautioned against operating heavy machinery or driving when taking these combinations due to the potential for significant impairment in mental alertness and motor coordination. nih.gov

Interacting Drug ClassPharmacological EffectPotential Clinical Outcome
SedativesSynergistic CNS DepressionProfound drowsiness, decreased mental alertness, and impaired motor skills. nih.gov
TranquilizersEnhanced Sedative and Anxiolytic EffectsIncreased sedation, calmness, and potential for confusion. nih.gov

The interaction between this compound and opioids can potentiate opioid-induced sedation and respiratory depression. researchgate.netnih.gov This is a significant clinical concern, as it can increase the risk of adverse events. Research on other first-generation antihistamines, such as chlorpheniramine (B86927), has shown potentiation of fentanyl-induced sedation. researchgate.net The mechanism is thought to involve additive depressant effects on the central nervous system. nih.gov

Benzodiazepines, when used with first-generation antihistamines like carbinoxamine, can also lead to increased sedative effects. nih.gov Both classes of drugs affect the CNS, and their concurrent use can result in enhanced drowsiness and impaired cognitive function. researchgate.netresearchgate.net

Interacting Drug ClassPharmacological EffectPotential Clinical Consequences
OpioidsPotentiation of CNS and Respiratory DepressionIncreased sedation, risk of respiratory distress. researchgate.netnih.gov
BenzodiazepinesAdditive Sedative EffectsEnhanced drowsiness, impaired psychomotor performance. nih.gov

Monoamine Oxidase Inhibitors (MAOIs)

The interaction between this compound and MAOIs is particularly noteworthy due to the potential for significant adverse effects.

MAOIs can prolong and intensify the anticholinergic (drying) effects of antihistamines like this compound. nih.govnih.govregulations.gov This interaction can lead to an increased incidence and severity of side effects such as dry mouth, blurred vision, urinary retention, and constipation. The mechanism is related to the inhibition of enzymes responsible for metabolizing certain neurotransmitters, which can potentiate the anticholinergic activity of carbinoxamine. nih.gov Due to the significance of this interaction, concurrent use is generally contraindicated. nih.gov

Interacting Drug ClassPharmacological EffectManifestation of Intensified Anticholinergic Effects
Monoamine Oxidase Inhibitors (MAOIs)Prolonged and intensified anticholinergic activitySevere dry mouth, blurred vision, urinary hesitancy or retention, constipation. nih.govnih.govregulations.gov

Other Anticholinergic Medications

This compound itself possesses anticholinergic properties. nih.govdrugs.com When taken with other medications that also have anticholinergic effects, there is a risk of additive anticholinergic activity. emedz.net This can lead to an "anticholinergic burden," increasing the likelihood of side effects, particularly in the elderly. aap.org Examples of drugs with anticholinergic properties include tricyclic antidepressants, some antipsychotics, and certain medications for urinary incontinence. drugs.com The combined use can result in symptoms such as confusion, delirium, and exacerbation of conditions like glaucoma and urinary retention. droracle.aidrugs.comdrugs.com

Interacting Drug ClassPharmacological EffectPotential Clinical Outcomes
Tricyclic AntidepressantsAdditive Anticholinergic EffectsIncreased risk of dry mouth, constipation, blurred vision, and cognitive impairment. drugs.com
Antipsychotics (with anticholinergic properties)Potentiated Anticholinergic and Sedative EffectsEnhanced sedation and increased risk of anticholinergic side effects. drugs.com
AntispasmodicsCumulative Anticholinergic EffectsIncreased risk of urinary retention and gastrointestinal issues. drugs.com

Amplification of Systemic Anticholinergic Manifestations

Carbinoxamine's intrinsic anticholinergic (muscarinic receptor antagonist) activity is a key factor in its interaction with other medications. patsnap.compatsnap.com When co-administered with other drugs possessing anticholinergic properties, a pharmacodynamic interaction can occur, leading to an amplification of systemic anticholinergic effects. This potentiation can increase the incidence and severity of atropine-like signs and symptoms. nih.govregulations.gov

Research has identified several drug classes that can intensify these effects. Monoamine oxidase inhibitors (MAOIs) are noted to prolong and intensify the anticholinergic (drying) effects of antihistamines like carbinoxamine. nih.govregulations.gov Similarly, tricyclic antidepressants (TCAs), which also have notable anticholinergic activity, can have additive effects. nih.govregulations.gov The concurrent use of any of these medications can lead to an exaggerated anticholinergic burden, manifesting as dry mouth, blurred vision, urinary retention, constipation, and cognitive impairment. patsnap.commayoclinic.org

The table below summarizes key drug classes known to interact with carbinoxamine, leading to amplified anticholinergic effects.

Drug ClassExamplesPotential Pharmacological Effect
Monoamine Oxidase Inhibitors (MAOIs)Phenelzine, Tranylcypromine, SelegilineProlong and intensify anticholinergic effects. nih.govregulations.gov
Tricyclic Antidepressants (TCAs)Amitriptyline, NortriptylineAdditive anticholinergic effects. regulations.govwebmd.com
Other Anticholinergic AgentsAtropine, ScopolamineIncreased risk and severity of systemic anticholinergic symptoms like dry mouth and urinary retention. patsnap.com

Other Antihistamines

The co-administration of carbinoxamine with other antihistamines, including both first-generation (e.g., diphenhydramine (B27), chlorpheniramine) and second-generation agents, is generally not recommended due to the potential for additive pharmacological effects. webmd.comgoodrx.com The primary concern is the cumulative impact on central nervous system depression and anticholinergic activity. webmd.com

Combining multiple antihistamines can significantly increase the risk of sedation, drowsiness, dizziness, and disturbed coordination. regulations.govwebmd.com Furthermore, since many first-generation antihistamines share anticholinergic properties, their concurrent use can heighten the risk of the adverse effects detailed in the previous section. goodrx.com Research indicates that taking more than one antihistamine can elevate the risk of overdose, which may lead to serious consequences. goodrx.com This includes antihistamines present in many over-the-counter allergy, cough, and cold formulations. goodrx.comwebmd.com

Interacting AgentPotential Pharmacological EffectResearch Finding
Other First-Generation Antihistamines (e.g., Diphenhydramine)Increased CNS depression (drowsiness, dizziness). webmd.comAdditive sedative and anticholinergic effects. regulations.gov
Other H1 AntagonistsIncreased risk of antihistamine overdose.Concurrent use can lead to serious side effects, including heart problems or seizures. goodrx.com

Cardiovascular System Considerations

The cardiovascular effects of carbinoxamine, particularly in comparison to some other antihistamines, have been a subject of clinical consideration, especially in specific patient populations or in overdose scenarios. regulations.gov Due to its atropine-like action, it is advised to be used with caution in individuals with pre-existing cardiovascular disease or hypertension. nih.gov

The potential for antihistamines to prolong the QT interval on an electrocardiogram (ECG), a precursor to potentially fatal ventricular arrhythmias like Torsades de pointes (TdP), has been a significant safety concern since the withdrawal of astemizole (B1665302) and terfenadine. nih.govmedcraveonline.com

For carbinoxamine specifically, dedicated "thorough QT" studies, which are rigorous clinical trials designed to assess a drug's effect on cardiac repolarization, have not been adequately conducted. nih.govnih.govregulations.gov However, pharmacovigilance studies analyzing adverse event reporting systems have provided some insight. One such study that analyzed the FDA Adverse Event Reporting System (FAERS) database identified a "weaker signal" for arrhythmogenic potential with carbinoxamine compared to five other antihistamines (cetirizine, desloratadine, diphenhydramine, fexofenadine, and loratadine) which showed "stronger signals" for TdP/QT prolongation. nih.gov This suggests that while a risk cannot be entirely excluded, the evidence from spontaneous reporting is less pronounced for carbinoxamine relative to some other agents in its class.

While severe adverse cardiovascular effects are considered uncommon with carbinoxamine at standard therapeutic doses, the risk profile changes significantly in overdose situations. regulations.gov Antihistamine overdosage can lead to a range of reactions, from central nervous system depression to stimulation, with atropine-like symptoms such as tachycardia (fast heart rate), flushing, and fixed, dilated pupils being prominent. nih.gov

In cases of overdose, cardiovascular monitoring, including vital signs and EKG, is a critical component of supportive care. nih.gov While specific incidence rates are not well-documented in the literature, reported cardiovascular adverse reactions associated with carbinoxamine, more likely in overdose, include hypotension, palpitations, tachycardia, and extrasystoles. regulations.gov The treatment of carbinoxamine overdose is primarily symptomatic and supportive, with vasopressors sometimes used to manage hypotension. nih.gov

Considerations in Special Populations and Specific Conditions

Pediatric Populations

The use of carbinoxamine (B1668352) maleate (B1232345) in children necessitates caution due to their increased sensitivity to its effects.

Increased Susceptibility to Central Nervous System Excitation and Convulsions in Neonates and Infants

Neonates and infants exhibit a heightened susceptibility to the anticholinergic side effects of carbinoxamine maleate, which can lead to central nervous system (CNS) excitation and, in severe cases, convulsions. nih.govnih.govnih.gov Overdosage of antihistamines in infants and children may also cause hallucinations or even death. nih.govnih.govdrugcentral.org Paradoxical reactions, characterized by excitation, are more likely to occur in younger children. fda.govfda.govnih.gov

Impact on Mental Alertness in Young Children

This compound can diminish mental alertness in children. nih.govnih.govmedcentral.com In young children, in particular, the medication may lead to a state of excitation. nih.govnih.govaap.org This can manifest as restlessness, insomnia, tremors, euphoria, nervousness, and delirium. drugs.com

Regulatory and Safety Findings in Infants Under Two Years of Age

The use of this compound is contraindicated in children younger than two years of age. nih.govnih.govaap.orgnih.gov This is due to reports of deaths in this age group associated with carbinoxamine-containing products. fda.govnih.govfda.govnih.govnih.gov In 2006, the U.S. Food and Drug Administration (FDA) noted a safety signal regarding deaths in children under two who had used these products, many of which were unapproved combination drugs. fda.govfda.gov Following this, regulatory actions were taken, including the removal of unapproved carbinoxamine-containing combination products from the market. fda.gov

Geriatric Populations

Elderly patients are another group that requires careful consideration when being treated with this compound due to an increased risk of specific adverse reactions.

Increased Risk of Dizziness, Sedation, and Hypotension

Geriatric patients, typically defined as those 60 years of age and older, are more susceptible to experiencing dizziness, sedation, and hypotension when taking this compound. fda.reportdrugs.comdrugcentral.orgmedcentral.comdrugs.com The incidence of adverse reactions is generally higher in the elderly population. nih.govdrugcentral.org

Propensity for Confusion and Over-Sedation

In addition to dizziness and sedation, older adults have a propensity for confusion and over-sedation when using this compound. fda.reportdrugs.comdrugcentral.orgmedcentral.comdrugs.com These sedative effects can be additive when taken with other CNS depressants like alcohol, sedatives, and tranquilizers. drugcentral.org

Table of Potential Effects in Special Populations:

PopulationPotential Effects
Pediatric
Neonates and InfantsIncreased susceptibility to CNS excitation, convulsions. nih.govnih.govnih.gov
Young ChildrenDiminished mental alertness, paradoxical excitation. fda.govnih.govnih.govfda.govnih.govmedcentral.comaap.org
Infants Under 2Contraindicated due to reports of death. fda.govnih.govnih.govfda.govnih.govaap.orgnih.gov
Geriatric
60 years and olderIncreased risk of dizziness, sedation, hypotension. fda.reportdrugs.comdrugcentral.orgmedcentral.comdrugs.com
Propensity for confusion and over-sedation. fda.reportdrugs.comdrugcentral.orgmedcentral.comdrugs.com

Influence of Hepatic, Renal, or Cardiac Impairment

The metabolism and excretion of this compound can be influenced by the functional status of the liver, kidneys, and heart, particularly in elderly patients. Carbinoxamine is primarily metabolized in the liver and its inactive metabolites are excreted through the urine. nih.govdrugs.com Consequently, individuals with hepatic or renal impairment may require careful consideration, as decreased function in these organs could lead to an accumulation of the drug and its metabolites, potentially increasing the risk of adverse effects. patsnap.comnih.gov

While specific studies on the direct impact of hepatic, renal, or cardiac impairment on carbinoxamine pharmacokinetics are not extensively detailed in the available literature, it is a general principle that drugs metabolized and excreted by these routes should be used with caution in patients with compromised organ function. nih.govnih.govfda.report For elderly patients, who are more likely to have decreased hepatic, renal, or cardiac function, a cautious approach to dosing is recommended. nih.govdrugs.comnih.gov The potential for additive effects with other medications and the increased likelihood of concomitant diseases in this population further underscore the need for careful management. nih.govnih.govfda.report

Table 1: Influence of Organ Impairment on this compound

Organ System Influence on this compound Key Considerations
Hepatic Carbinoxamine is extensively metabolized by the liver. nih.govdrugs.com Impaired hepatic function may lead to decreased metabolism and increased drug levels. patsnap.com Caution is advised in patients with hepatic impairment. patsnap.com No specific dosage adjustments are provided, but monitoring for adverse effects is prudent. pdr.net
Renal Inactive metabolites are excreted in the urine. nih.govdrugs.com Renal impairment could potentially slow the clearance of these metabolites. Caution is recommended in patients with renal impairment. patsnap.comnih.gov
Cardiac Carbinoxamine should be used with caution in patients with cardiovascular disease. fda.reportdrugcentral.orgnih.gov Potential for adverse cardiovascular effects, such as hypotension, palpitations, and tachycardia, although severe effects are uncommon and usually associated with overdose. nih.govfda.reportmims.com

Pregnancy and Lactation Studies

The use of this compound during pregnancy and lactation requires careful assessment due to the lack of comprehensive human and animal studies.

Fetal Harm Potential and Reproductive Capacity Impact in Animal Studies

Animal reproduction studies have not been conducted with this compound. nih.govfda.reportfda.govfda.gov Therefore, it is not known whether this compound can cause fetal harm when administered to a pregnant animal or if it can affect reproductive capacity. nih.govfda.reportfda.gov Long-term studies in animals to evaluate the effects on carcinogenesis, mutagenesis, and fertility have also not been performed. nih.govfda.reportrxlist.com Due to this lack of data, this compound is classified as Pregnancy Category C. nih.govfda.reportfda.govrxwiki.com This classification indicates that the potential risks to the fetus are unknown and the drug should be given to a pregnant woman only if clearly needed. nih.govfda.reportfda.govrxwiki.com

Distribution into Breast Milk and Potential Infant Effects (e.g., Drowsiness, Milk Supply)

The use of this compound is contraindicated in nursing mothers. nih.govfda.reportdrugcentral.orgnih.govbiocomppharma.com This is due to the higher risk of adverse effects from antihistamines in infants, particularly newborns and premature infants. fda.reportdrugcentral.orgfda.govregulations.gov While it is not definitively known if carbinoxamine is excreted in human milk, its molecular weight suggests that it is likely to be present. doctorlib.org

Small, occasional doses may be acceptable, but larger or prolonged use could lead to drowsiness and other adverse effects in the infant. drlact.comnih.gov There is also a potential for decreased milk supply, especially when used in combination with a sympathomimetic like pseudoephedrine or before lactation is well-established. drlact.comnih.gov Antihistamines, particularly at high doses, can decrease basal serum prolactin levels. nih.gov

Table 2: Pregnancy and Lactation Considerations for this compound

Population FDA Pregnancy Category Key Findings and Recommendations
Pregnancy C nih.govfda.reportfda.govrxwiki.com Animal reproduction studies have not been conducted. nih.govfda.reportfda.govfda.gov It is unknown if it can cause fetal harm or affect reproductive capacity. nih.govfda.reportfda.gov Use only if clearly needed. nih.govfda.reportfda.govrxwiki.com
Lactation Contraindicated nih.govfda.reportdrugcentral.orgnih.govbiocomppharma.com Potential for serious adverse reactions in nursing infants. medcentral.com May cause drowsiness in the infant and potentially decrease milk supply. drlact.comnih.gov

Pre-existing Medical Conditions and Cautions

Due to its atropine-like (anticholinergic) properties, this compound should be used with considerable caution in individuals with certain pre-existing medical conditions. fda.reportdrugcentral.orgnih.govfda.gov

Ocular Conditions (Increased Intraocular Pressure, Narrow-Angle Glaucoma)

This compound should be used with caution in patients with increased intraocular pressure and is generally contraindicated in those with narrow-angle glaucoma. fda.reportdrugcentral.orgnih.govfda.govpediatriconcall.com The anticholinergic effects of the drug can exacerbate these conditions by further increasing intraocular pressure. drugcentral.orgnih.gov

Endocrine Disorders (Hyperthyroidism)

Caution is also advised when administering this compound to patients with hyperthyroidism. fda.reportdrugcentral.orgnih.govfda.gov The potential for cardiovascular side effects such as tachycardia could be of concern in this patient population. fda.reportmims.com

Table 3: Cautions for Pre-existing Medical Conditions

Medical Condition Rationale for Caution
Increased Intraocular Pressure Anticholinergic effects can further increase pressure. drugcentral.orgnih.gov
Narrow-Angle Glaucoma Contraindicated due to the risk of exacerbating the condition. fda.reportdrugcentral.orgnih.govfda.govpediatriconcall.com
Hyperthyroidism Caution is advised due to potential cardiovascular effects like tachycardia. fda.reportdrugcentral.orgnih.govfda.gov

Cardiovascular Diseases (Hypertension)

Due to its anticholinergic properties, this compound should be used with caution in individuals with cardiovascular disease, including hypertension. drugs.comnih.govdrugcentral.orgnih.govnih.gov The atropine-like action of the drug can potentially lead to adverse cardiovascular effects such as tachycardia (rapid heart rate), extrasystoles (premature heartbeats), and hypotension (low blood pressure). fda.govdrugs.com Patients with pre-existing hypertension may be more susceptible to these effects. drugs.comnih.govdrugcentral.orgnih.gov Therefore, careful monitoring is advised when administering this compound to this patient population. drugs.comnih.govdrugcentral.orgnih.gov

Gastrointestinal Conditions (Stenosing Peptic Ulcer, Pyloroduodenal Obstruction)

The anticholinergic effects of this compound warrant considerable caution in patients with certain gastrointestinal conditions. drugs.comdrugcentral.orgregulations.govnih.govfda.reportfda.gov Specifically, individuals with a stenosing peptic ulcer or pyloroduodenal obstruction should be closely monitored. drugs.comdrugcentral.orgregulations.govnih.govnih.govdrugs.comfda.reportfda.govaap.orgdrugs.comtrispharma.comrxlist.comnih.gov The drug's ability to reduce gastrointestinal motility and secretions could potentially exacerbate these conditions. patsnap.comdrugbank.com

Urogenital Conditions (Symptomatic Prostatic Hypertrophy, Bladder Neck Obstruction)

Caution is strongly advised when using this compound in patients with urogenital conditions such as symptomatic prostatic hypertrophy and bladder neck obstruction. drugs.comdrugcentral.orgregulations.govnih.govnih.govdrugs.comfda.reportfda.govaap.orgdrugs.comtrispharma.comrxlist.comnih.gov The anticholinergic properties of the drug can lead to urinary retention and difficulty with urination, which can worsen the symptoms associated with these conditions. fda.reportdrugs.commims.com

Respiratory Tract Conditions (Lower Respiratory Tract Symptoms, Asthma)

This compound is not recommended for treating lower respiratory tract symptoms, including asthma. drugs.comnih.govdrugcentral.orgregulations.govnih.govfda.report The anticholinergic (drying) effect of the medication can lead to a thickening of bronchial secretions. fda.reporttrispharma.commims.com This can make it more difficult for patients to clear their airways, potentially worsening respiratory symptoms and chest tightness. fda.reportfda.gov Some formulations of this compound contain sulfites, which may trigger allergic-type reactions, including severe asthmatic episodes, in susceptible individuals. nih.govrxlist.commayoclinic.orgrxwiki.com

Preclinical and Clinical Research Methodologies

In Vivo and In Vitro Pharmacological Studies

The pharmacological effects of carbinoxamine (B1668352) have been investigated through both in vivo (within a living organism) and in vitro (in a controlled environment outside a living organism) studies.

In vitro studies have been crucial in characterizing the primary mechanism of action of carbinoxamine as a histamine (B1213489) H1-receptor antagonist. By competing with histamine for these receptor sites, it mitigates allergic responses. patsnap.com Furthermore, research has revealed that carbinoxamine also possesses anticholinergic properties, contributing to some of its therapeutic effects and side effects. patsnap.comwikipedia.org

A notable area of in vitro research has been the exploration of carbinoxamine's antiviral activity. One study screened an FDA-approved drug library and identified carbinoxamine maleate (B1232345) as having potent antiviral activity against various influenza A and B viruses. frontiersin.orgnih.gov The half-maximal inhibitory concentration (IC50) against A/Shanghai/4664T/2013(H7N9) was determined to be 3.56 μM. nih.gov Further investigation into the mechanism suggested that carbinoxamine inhibits the early stages of the virus life cycle by blocking viral entry into the target cell, possibly by interfering with the endocytosis process. frontiersin.orgmdpi.com

Virus Strain IC50 (μM)
A/Shanghai/4664T/2013(H7N9)3.56
A/Shanghai/37T/2009(H1N1)Not specified
A/Puerto Rico/8/1934(H1N1)Not specified
A/Guizhou/54/1989(H3N2)Not specified
B/Shanghai/2017(BY)Not specified

In vivo studies in animal models, such as mice, have corroborated the in vitro antiviral findings, demonstrating that carbinoxamine can offer protection against influenza virus challenges. frontiersin.org Pharmacokinetic studies in healthy human volunteers have been conducted to determine key parameters after oral administration. Following a single 8 mg dose of a carbinoxamine solution, the time to maximum concentration (Tmax) ranged from 1.5 to 5 hours, with a peak plasma concentration (Cmax) of approximately 24 ng/mL. nih.gov The area under the plasma concentration-time curve (AUC) was about 286 ng·hr/mL, and the serum half-life was reported to be between 10 and 20 hours. nih.gov

Bioequivalence and Comparative Bioavailability Studies

Bioequivalence studies are fundamental in the development of generic and new formulations of carbinoxamine maleate. These studies compare the rate and extent of absorption of a test formulation to that of a reference product to ensure they are therapeutically equivalent. The standard criteria for bioequivalence, as defined by regulatory bodies like the FDA, require the 90% confidence intervals for the ratio of the geometric least squares means of Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf) to be within the range of 80.00% to 125.00%. fda.govnih.gov

Several bioequivalence studies have been conducted for various carbinoxamine formulations. For instance, two pivotal studies compared a new extended-release (ER) oral suspension to an immediate-release solution. fda.govfda.gov These included a single-dose study under fasted conditions, which also evaluated the effect of food, and a multiple-dose study at steady-state under fasted conditions. fda.govfda.gov The results demonstrated that the ER suspension was bioequivalent to the immediate-release reference product under both single and multiple-dose fasting conditions, and that food had no significant effect on the bioavailability of the ER formulation. fda.govfda.gov

Another example involves a petition for an orally disintegrating tablet (ODT) formulation of this compound. regulations.gov The proposed bioequivalence study would compare the 4 mg ODT against the 4 mg immediate-release tablet as the reference standard, focusing on demonstrating comparable dissolution profiles as required by the Office of Generic Drugs. regulations.gov

Drug Metabolism and Excretion Studies

The metabolic fate of carbinoxamine has been primarily investigated through the analysis of urine samples from human volunteers and animal models. koreascience.kr Carbinoxamine is extensively metabolized in the liver. patsnap.comnih.gov

In a study involving adult male volunteers who received a 15 mg oral dose, urine samples were analyzed by gas chromatography-mass spectrometry (GC-MS). koreascience.kr The analysis revealed several metabolites, including nor-carbinoxamine and bis-nor-carbinoxamine, which were also found in their conjugated forms. koreascience.kr Interestingly, the metabolites observed in human urine differed from those previously reported in rats. koreascience.kr

Urinary excretion of carbinoxamine reaches its maximum within 4 hours after administration. koreascience.kr Over a 24-hour period, approximately 4.9% to 8.1% of the administered dose is excreted as unchanged carbinoxamine, and 2.5% to 4.2% is excreted as its glucuronide conjugate. koreascience.kr The total urinary recovery of carbinoxamine and its metabolites is in the range of 8.1% to 12.0% of the dose. koreascience.kr Virtually no intact drug is found in the urine, indicating extensive metabolism. nih.gov

Analytical Chemistry Techniques for Compound Determination

Accurate and sensitive analytical methods are essential for quantifying carbinoxamine in various matrices, such as pharmaceutical formulations and biological fluids like plasma and urine.

Several techniques have been developed and validated for this purpose:

Spectrophotometry: A simple and sensitive spectrophotometric method was developed based on the formation of a ternary complex between copper(II), eosin (B541160), and this compound, which is extractable with chloroform. nih.gov This complex exhibits maximum absorbance at 538 nm and allows for the determination of carbinoxamine in a concentration range of 0.75-10.0 µg/mL. nih.gov Other spectrophotometric methods have been developed for the simultaneous determination of carbinoxamine in combination with other drugs, such as pholcodine and ephedrine (B3423809) hydrochloride, in syrup formulations. nih.gov

Spectrofluorimetry: A spectrofluorimetric method offers high sensitivity for the determination of carbinoxamine. rsc.orgrsc.org This method relies on measuring the native fluorescence of carbinoxamine in methanol (B129727) at an excitation wavelength of 273 nm and an emission wavelength of 308 nm. rsc.orgrsc.org It has a reported limit of detection of 0.66 ng/mL and a limit of quantitation of 1.99 ng/mL, making it suitable for analysis in spiked human plasma. rsc.orgrsc.org

High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC-densitometric method has been developed for the simultaneous determination of this compound and pseudoephedrine HCl in binary mixtures. eurjchem.com The separation is achieved on silica (B1680970) gel plates with a mobile phase of acetone:methanol:ethyl acetate:triethylamine (B128534) (5:4:2:0.2, v/v/v/v), and the bands are scanned at 215 nm. eurjchem.com The method demonstrated linearity in the range of 0.4-8.0 µ g/band for carbinoxamine. eurjchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly specific and sensitive method for the quantification of carbinoxamine in human plasma, particularly for pharmacokinetic and bioequivalence studies. A validated LC-MS/MS method demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL for carbinoxamine in human plasma. iosrjournals.org The method showed good linearity and the recovery of carbinoxamine from plasma was found to be consistent. iosrjournals.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of carbinoxamine in both pharmaceutical formulations and biological samples. A simple HPLC method has been developed for the quantitative determination of carbinoxamine in human plasma, which is applicable for pharmacokinetic studies and therapeutic drug monitoring. Another HPLC method was established for the simultaneous quantification of acetaminophen, phenylephrine, and carbinoxamine in tablet formulations.

Carbinoxamine possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). While specific studies focusing solely on the chiral HPLC analysis of this compound were not prominently found in the initial search, the existence of its levorotatory isomer as a separate drug, rotoxamine, underscores the stereospecificity of its biological activity. wikipedia.org Chiral HPLC is the standard technique for separating and quantifying enantiomers, and its application would be crucial for studying the pharmacokinetic and pharmacodynamic differences between the two isomers of carbinoxamine. This would involve using a chiral stationary phase (CSP) that can differentiate between the enantiomers, allowing for their individual determination.

Spectrophotometric Methods (e.g., Ternary Complex Formation)

A notable spectrophotometric method for the determination of this compound involves the formation of a ternary complex. This technique is valued for its simplicity and sensitivity.

Research Findings:

A specific method is based on the reaction between this compound, copper(II), and eosin to form a ternary complex that can be extracted with chloroform. nih.gov The resulting complex exhibits a maximum absorption at a wavelength of 538 nm. nih.gov This method demonstrates linearity in the concentration range of 0.75-10.0 µg/mL. nih.gov The high molar absorptivity (6.1690 x 10⁴ mol⁻¹ cm⁻¹) and low Sandell's sensitivity (6.75 x 10⁻³ µg cm⁻²) indicate the method's high sensitivity. nih.gov It has been successfully applied to various pharmaceutical forms like syrups, drops, and tablets with high accuracy and precision. nih.gov

Interactive Data Table: Spectrophotometric Method Parameters
ParameterValueReference
Wavelength of Maximum Absorption (λmax)538 nm nih.gov
Linearity Range0.75-10.0 µg/mL nih.gov
Molar Absorptivity6.1690 x 10⁴ mol⁻¹ cm⁻¹ nih.gov
Sandell's Sensitivity6.75 x 10⁻³ µg cm⁻² nih.gov
Recovery Values100 ± 2% nih.gov

Spectrofluorimetric Methods (e.g., Native Fluorescence)

Spectrofluorimetry offers a highly sensitive approach for the determination of this compound, leveraging its native fluorescence properties.

Research Findings:

A simple and convenient spectrofluorimetric method has been developed that measures the native fluorescence of this compound in methanol. rsc.orgrsc.org The optimal wavelengths for excitation and emission were found to be 273 nm and 308 nm, respectively. rsc.orgrsc.org This method is notable for its exceptional sensitivity, with a limit of detection (LOD) of 0.66 ng/mL and a limit of quantitation (LOQ) of 1.99 ng/mL. rsc.orgrsc.org The study explored various diluting solvents, including methanol, ethanol, isopropanol, acetonitrile, and water, with methanol providing the highest fluorescence intensity. rsc.org The method's robustness was confirmed, and it was successfully used to determine carbinoxamine in pharmaceutical preparations and spiked human plasma. rsc.orgrsc.org

Interactive Data Table: Spectrofluorimetric Method Parameters
ParameterValueReference
Excitation Wavelength (λex)273 nm rsc.orgrsc.org
Emission Wavelength (λem)308 nm rsc.orgrsc.org
Limit of Detection (LOD)0.66 ng/mL rsc.orgrsc.org
Limit of Quantitation (LOQ)1.99 ng/mL rsc.orgrsc.org
Optimal SolventMethanol rsc.org

Polarographic Techniques (Differential Pulse and Direct Current Polarography)

Polarographic methods, including Differential Pulse Polarography (DPP) and Direct Current Polarography (DCP), provide an electrochemical approach for the determination of this compound.

Research Findings:

A method utilizing both DPP and DCP has been established for quantifying this compound in pharmaceutical products. researchgate.net The analysis is conducted in a phosphate (B84403) buffer with a pH of 1.69. researchgate.net The reduction of this compound occurs at a half-wave potential (E₁/₂) and peak potential (Ep) in the range of -645 to -650 mV when using a dropping mercury electrode (DME), static mercury dropping electrode (SMDE), or hanging mercury dropping electrode (HMDE) versus an Ag/AgCl reference electrode. researchgate.net The calibration curves showed linearity over concentration ranges of 12.0-238.0 µg/mL for DCP and 0.95-476.2 µg/mL for DPP. researchgate.net This method has been effectively applied to the direct determination of this compound in tablets, capsules, syrup, and oral drops. researchgate.net

Interactive Data Table: Polarographic Method Parameters
ParameterDCPDPPReference
pH1.691.69 researchgate.net
Potential Range-645 to -650 mV-645 to -650 mV researchgate.net
Linearity Range12.0-238.0 µg/mL0.95-476.2 µg/mL researchgate.net
Relative Standard Deviation (RSD) on DME2.5%4.3% researchgate.net

High Performance Thin Layer Chromatography (HPTLC)-Densitometric Methods

HPTLC combined with densitometry presents an accurate and selective method for the simultaneous determination of this compound in combination with other drugs.

Research Findings:

An HPTLC-densitometric method has been developed and validated for the simultaneous determination of this compound and pseudoephedrine HCl. eurjchem.comresearchgate.net The chromatographic separation is achieved on aluminum plates precoated with silica gel 60F₂₅₄. eurjchem.comresearchgate.net A developing system of acetone: methanol: ethyl acetate: triethylamine (5:4:2:0.2, v/v/v/v) is used, and the bands are scanned at 215 nm. eurjchem.comresearchgate.net The method demonstrated linearity in the range of 0.4-8.0 µ g/band for this compound. eurjchem.comresearchgate.net This validated method is suitable for the quality control analysis of pharmaceutical formulations containing these two active ingredients. eurjchem.comresearchgate.net

Interactive Data Table: HPTLC-Densitometric Method Parameters
ParameterValueReference
Stationary PhaseSilica gel 60F₂₅₄ aluminum plates eurjchem.comresearchgate.net
Mobile PhaseAcetone: Methanol: Ethyl Acetate: Triethylamine (5:4:2:0.2, v/v/v/v) eurjchem.comresearchgate.net
Detection Wavelength215 nm eurjchem.comresearchgate.net
Linearity Range (this compound)0.4-8.0 µ g/band eurjchem.comresearchgate.net

Potentiometric Sensor Development

The development of potentiometric sensors offers a selective and efficient tool for the determination of carbinoxamine.

Research Findings:

Novel fabricated potentiometric sensors have been developed for the selective determination of carbinoxamine. researchgate.net While specific details of the sensor composition and performance metrics from the available search results are limited, the development of such sensors indicates a move towards more direct and potentially portable analytical solutions for carbinoxamine analysis. Research in this area also includes the development of paper-based potentiometric sensors for other pharmaceutical compounds, which have shown excellent selectivity for the target analyte over other common substances. rsc.org

Formulation Development and Release Profile Studies

Ion Exchange Resin Carriers in Sustained-Release Suspensions

To improve patient compliance, particularly in pediatric populations, and to overcome the short half-life of this compound, sustained-release formulations are being developed using ion exchange resins.

Research Findings:

Carbinoxamine-resin complexes (CRCs) have been prepared by ion exchange to create a sustained-release formulation. nih.gov The drug loading process onto the resin follows a first-order kinetic model and is a spontaneous, entropy-reduced, and exothermic process. nih.gov The diffusion of this compound into the resin is the rate-limiting step. nih.gov These CRCs can be further microencapsulated to control swelling and ensure the integrity of the coating. nih.gov In vivo pharmacokinetic studies in rats demonstrated that the sustained-release suspension delayed the time to maximum concentration (Tmax) from 3 hours to 6 hours compared to a this compound solution, indicating a sustained-release property. latamjpharm.org The relative bioavailability of the sustained-release suspension was found to be 91.46% compared to the solution. latamjpharm.org Another study showed that a low drug loading preparation had a relative bioavailability of 109%. nih.gov

Interactive Data Table: In Vivo Pharmacokinetic Parameters of Sustained-Release Suspension
ParameterThis compound Solution (Reference)Sustained-Release Suspension (Test)Reference
Tmax3 hours6 hours latamjpharm.org
Relative Bioavailability-91.46% latamjpharm.org
Relative Bioavailability (Low Drug Load)-109% nih.gov

Microencapsulation Techniques

Microencapsulation of this compound is a significant area of research, primarily aimed at achieving sustained-release profiles and masking its bitter taste, which can improve patient compliance, especially in pediatric formulations. pharmaexcipients.com The principal method involves the use of ion-exchange resins to form a drug-resin complex.

This complex is then typically coated to further control the drug's release. The process often begins by preparing carbinoxamine-resin complexes (CRCs) through an ion exchange mechanism. pharmaexcipients.com These complexes are subsequently encapsulated. One common method is the emulsion solvent diffusion technique, which is used to create modified-release microcapsulated beads. researchgate.netlatamjpharm.org These microcapsules can then be suspended in a liquid medium.

Researchers have optimized the formulation factors for microencapsulation using orthogonal design to ensure desired characteristics. researchgate.netlatamjpharm.org Studies have systematically evaluated the drug loading kinetics and thermodynamics, finding the process often follows a first-order kinetic model and that the diffusion of the drug into the resin is the rate-limiting step. pharmaexcipients.com Scanning electron microscopy (SEM) is a common analytical tool used to confirm that there is no drug crystallization on the surface of the resulting drug resinates. researchgate.netlatamjpharm.org

The choice of coating material is critical for the functionality of the microcapsules. Materials such as Kollicoat SR 30D and Eudragit E100 have been used effectively. pharmaexcipients.com For instance, coating the carbinoxamine-resin complexes with Kollicoat SR 30D has been shown to create microencapsulated complexes that can be formulated into suspensions with sustained-release properties. pharmaexcipients.com The inclusion of an impregnant during microencapsulation can also create a buffer space to manage the swelling of the resin complexes, thereby maintaining the integrity of the coating film. pharmaexcipients.com

The effectiveness of these techniques is measured by in vitro release studies. For one formulation, the cumulative release rates were approximately 26% at 1 hour, 59% at 6 hours, and 85% at 12 hours, demonstrating a clear sustained-release characteristic. latamjpharm.org

Table 1: Microencapsulation Techniques for this compound

Technique/Method Materials Used Purpose Key Research Findings
Ion-Exchange Resin Complexation Ion-exchange resins (e.g., polistirex) Formation of a drug-resin complex (CRC) The drug loading process is spontaneous, entropy-reduced, and exothermic. pharmaexcipients.com
Emulsion Solvent Diffusion Drug-resin complexes, polymers Preparation of modified-release microcapsules Successfully used to create microencapsulated ion-exchange resin beads for suspension. researchgate.netlatamjpharm.org

| Polymer Coating | Kollicoat SR 30D, Eudragit E100 | Sustained release, taste masking | Provides a sustained-release profile and can effectively mask bitterness. pharmaexcipients.com |

Preclinical Models for Efficacy and Safety Assessment (e.g., Rodent Models, Canine Models)

Preclinical evaluation of this compound has utilized various animal models to assess its pharmacokinetic profile, efficacy, and safety. Rodent models, particularly rats and mice, have been central to these investigations.

Rodent Models

Mouse Models: Mouse models have been instrumental in exploring novel applications for this compound, particularly its antiviral properties. In one study, female C57BL/6 mice were used to evaluate the in vivo efficacy against the H7N9 influenza A virus. nih.gov The research demonstrated that this compound offered protection against a fatal challenge with the virus. nih.govnih.gov Mechanistic studies suggest that the compound inhibits the influenza virus at an early stage of its life cycle by blocking its entry into host cells, potentially by interfering with the endocytosis process. nih.govnih.govresearchpromo.com

Canine Models

While specific preclinical studies focusing solely on this compound in canine models are not extensively detailed in the reviewed literature, dogs are a standard model for preclinical safety evaluations of pharmaceutical compounds. nih.gov General methodologies in canine safety studies involve administering the compound and monitoring key physiological parameters such as heart rate, respiratory rate, blood pressure, and temperature. nih.gov Plasma concentrations of the drug are measured at set time points to understand its pharmacokinetic profile. nih.gov For certain types of agents, imaging techniques may be used to assess biodistribution and organ-specific accumulation. nih.gov Such studies are designed to identify any potential systemic adverse effects before human clinical trials. nih.gov

Table 2: Preclinical Models in this compound Research

Animal Model Species/Strain Area of Assessment Key Research Findings
Rat Sprague-Dawley (SD) Pharmacokinetics Tmax was delayed from 3h to 6h for a sustained-release suspension, indicating prolonged release in vivo. researchgate.netlatamjpharm.org Relative bioavailability was found to be 91.46% compared to a reference solution. researchgate.netlatamjpharm.org
Mouse C57BL/6 Efficacy (Antiviral) Protected mice from a fatal challenge with the A/Shanghai/4664T/2013(H7N9) influenza virus. nih.govnih.gov The compound was found to inhibit the virus by blocking its entry into host cells. nih.govnih.gov

| Canine | Beagle (General Model) | Safety Assessment | Standard models for evaluating systemic safety through monitoring of vital signs and plasma drug concentrations. nih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Eudragit E100
Kollicoat SR 30D

Historical and Regulatory Perspectives on Carbinoxamine Maleate Research

Early Market Introduction and Safety Requirements

Carbinoxamine (B1668352) maleate (B1232345) first entered the U.S. market in the early 1950s. medcentral.comfda.gov It was initially marketed by McNeil Laboratories under the brand name Clistin. fda.gov The initial approval of an immediate-release tablet and an elixir form of single-ingredient carbinoxamine maleate occurred in 1953. federalregister.gov A repeat-action tablet, an early form of timed-release technology, was approved the following year. federalregister.gov

At the time of its introduction, new drugs were regulated under the Federal Food, Drug, and Cosmetic Act of 1938, which mandated that manufacturers demonstrate the safety of a new drug before it could be legally marketed. medcentral.comfederalregister.gov Efficacy, or proof that the drug worked for its intended use, was not a requirement for approval at that time. medcentral.com Carbinoxamine, as an ethanolamine-derivative antihistamine, was part of the first generation of these drugs. taylorandfrancis.com

Drug Efficacy Study Implementation (DESI) Review Findings (1973)

Following the 1962 Kefauver-Harris Amendments to the Federal Food, Drug, and Cosmetic Act, which required that new drugs be proven effective as well as safe, this compound became subject to the Drug Efficacy Study Implementation (DESI) review. medcentral.comfederalregister.gov The DESI program was a retrospective evaluation of the effectiveness of drugs approved between 1938 and 1962 based on safety alone. federalregister.gov

Evolution of Marketing Applications and Withdrawals

The regulatory history of this compound has seen a significant evolution in its marketing applications, including several withdrawals. The original innovator products, Clistin tablets and elixir, were marketed by McNeil Laboratories. fda.gov However, these products were later withdrawn. medcentral.comfda.gov The withdrawal of the elixir was noted in 1985, and the tablets in 1994, with the manufacturer stating the products were no longer marketed. medcentral.comfda.govfederalregister.gov The FDA determined that these withdrawals were not due to safety or efficacy concerns. fda.govfederalregister.govgovinfo.gov

The timed-release version, Clistin R-A, was reclassified as lacking substantial evidence of effectiveness because of a lack of bioavailability data, and its approval was proposed for withdrawal in 1982. fda.govfederalregister.gov

In 2003, Mikart, Inc. received approval for Abbreviated New Drug Applications (ANDAs) for single-ingredient this compound 4 mg tablets and a 4 mg/5 mL oral solution, marketed under the brand name Palgic. medcentral.comfederalregister.govfda.gov These approvals were based on the FDA's earlier findings of efficacy for Clistin during the DESI review. federalregister.govfda.gov For a period, these were the only FDA-approved carbinoxamine-containing products on the market. medcentral.comfederalregister.gov

The regulatory landscape continued to change with the approval of an extended-release oral suspension, Karbinal ER, in 2013. fda.govdrugs.com This approval was significant as it provided the necessary bioavailability data that previous extended-release formulations had lacked. drugpatentwatch.com

Key Marketing Application and Withdrawal Events for this compound
YearEventProduct(s)Applicant/ManufacturerNotes
1953Initial NDA ApprovalClistin (immediate-release tablet and elixir)McNeil LaboratoriesApproved based on safety data as per the 1938 FD&C Act. federalregister.gov
1954NDA ApprovalClistin R-A (repeat-action tablet)McNeil LaboratoriesAn early timed-release formulation. federalregister.gov
1982Proposed Withdrawal of ApprovalClistin R-AMcNeil LaboratoriesReclassified as lacking substantial evidence of effectiveness due to no bioavailability data. fda.govfederalregister.gov
1985NDA WithdrawalClistin (elixir)McNeil LaboratoriesWithdrawn at the manufacturer's request as it was no longer marketed. medcentral.comfederalregister.gov
1994NDA WithdrawalClistin (immediate-release tablet)The R. W. Johnson Pharmaceutical Research InstituteWithdrawn at the manufacturer's request as it was no longer marketed. medcentral.comgovinfo.gov
2003ANDA ApprovalThis compound (tablet and oral solution)Mikart, Inc.Generic versions approved based on DESI findings for Clistin. medcentral.comfederalregister.govfda.gov
2013NDA ApprovalKarbinal ER (extended-release oral suspension)Tris Pharma, Inc.First extended-release liquid antihistamine approved in the U.S. drugs.comtrispharma.com

Regulatory Actions Related to Off-Label Use in Vulnerable Populations

A significant aspect of this compound's regulatory history involves actions taken due to its off-label use, particularly in infants and young children. medcentral.comfda.gov Despite the approved labeling, numerous unapproved carbinoxamine-containing products, often in combination with other drugs like decongestants, were marketed for unapproved uses such as treating coughs and colds. medcentral.comfda.govfederalregister.gov Many of these unapproved products had labeling that promoted their use in children under two years of age. medcentral.comfederalregister.gov

Between 1983 and 2006, there were 21 reported deaths in children under the age of two who had received carbinoxamine-containing preparations. medcentral.comfda.gov While a direct causal relationship to carbinoxamine was not definitively established, and many of these deaths were associated with unapproved combination products, this safety signal prompted significant FDA action. fda.govfda.gov

In 2006, the FDA took steps to address these safety concerns. fda.gov This included requiring the removal of unapproved carbinoxamine-containing combination products from the market. fda.gov For the approved, single-ingredient carbinoxamine products, the labeling was changed to include a contraindication for use in children younger than two years of age. fda.govregulations.govnih.govfda.report The dosing information for children between one and two years old was also removed. fda.gov These actions were part of a broader crackdown on unapproved drugs being marketed in the U.S. mdedge.com

Post-Marketing Surveillance and Safety Signal Identification

Post-marketing surveillance has played a crucial role in identifying safety signals associated with this compound. The most significant of these was the signal of death in children under two years old, which was identified through post-marketing assessments in 2005-2006. fda.govfda.gov This review was sparked by reports from a coroner in Illinois concerning two infant deaths where high levels of pseudoephedrine, a common ingredient in unapproved combination products with carbinoxamine, were found. fda.gov A subsequent review of the FDA's Adverse Event Reporting System (FAERS) identified 21 deaths in this age group between 1983 and 2006. fda.govfda.gov

Following the regulatory actions of 2006, which included label changes and the removal of unapproved products, the FDA continued its safety surveillance. fda.govfda.gov A 2016 pediatric-focused safety review of FAERS reports found no newly occurring deaths since the 2006 regulatory activities. fda.gov This later review, conducted in relation to the approval of Karbinal ER, did not identify any new safety signals. fda.govfda.gov The FDA's ongoing monitoring of adverse event reports is a standard component of post-marketing pharmacovigilance. fda.gov

Impact of Pharmacovigilance Guidelines on Research and Development

Pharmacovigilance guidelines have had a discernible impact on the research and development of this compound products. The identification of safety signals, particularly the deaths in young children, directly led to more stringent regulatory requirements and influenced the development of new formulations. fda.govmdedge.com

The crackdown on unapproved carbinoxamine products created a market opportunity for companies willing to conduct the necessary studies to gain FDA approval. trispharma.com The development of Karbinal ER by Tris Pharma is a prime example. This extended-release formulation required bioavailability and bioequivalence studies to link its systemic exposure to that of the immediate-release reference product, addressing the data deficiencies that had led to the withdrawal of earlier timed-release versions. fda.govdrugpatentwatch.com

Modern pharmacovigilance and regulatory standards require a more rigorous demonstration of safety and efficacy than was necessary when carbinoxamine was first introduced. fda.gov For instance, while the original DESI review accepted a broad range of indications, later reviews applying current standards found sufficient data to support only a narrower set of uses. fda.govfda.gov This reflects a shift from basing approvals on a drug's pharmacological class to requiring specific, well-controlled clinical trial data for each indication. scribd.com The ongoing requirement for post-marketing surveillance ensures that the safety profile of carbinoxamine, and all approved drugs, is continuously monitored. fda.govfda.gov

Emerging Research and Future Directions

Repurposing Investigations for Novel Therapeutic Areas (e.g., Antivirals)

A significant area of emerging research is the repurposing of carbinoxamine (B1668352) maleate (B1232345) for antiviral applications. The urgent need for new antiviral agents, particularly for rapidly spreading infectious diseases, has spurred interest in exploring the therapeutic potential of existing FDA-approved drugs. nih.gov This strategy is advantageous as it can significantly reduce the time and cost associated with drug development. frontiersin.org

Recent studies have identified carbinoxamine maleate as a potent inhibitor of a broad spectrum of influenza viruses. researchgate.net In a screening of an FDA-approved drug library, this compound demonstrated significant antiviral activity against the H7N9 influenza A virus, with a half-maximal inhibitory concentration (IC50) of 3.56 μM. nih.govfrontiersin.org Further investigations revealed its efficacy against other influenza A strains, including H1N1 and H3N2, as well as an influenza B strain. nih.govfrontiersin.orgresearchgate.net

Mechanistic studies suggest that this compound inhibits influenza virus infection by interfering with the early stages of the viral life cycle, specifically by blocking viral entry into the host cell. researchgate.netnih.gov It appears to disrupt the endocytosis process without affecting viral attachment or release. researchgate.netnih.gov In animal models, mice treated with this compound were fully protected from a lethal challenge with the H7N9 virus. nih.govresearchgate.netnih.gov These findings highlight the potential of this compound to be repurposed as a treatment and preventative measure for influenza virus infections. researchgate.net Some research has also explored its potential against other viruses, such as SARS-CoV-2. researchpromo.com

Table 1: In Vitro Antiviral Activity of this compound Against Various Influenza Strains

Influenza Virus Strain IC50 (μM) Cell Line
A/Shanghai/4664T/2013 (H7N9) 3.56 MDCK
A/Shanghai/37T/2009 (H1N1) Not specified MDCK
A/Puerto Rico/8/1934 (H1N1) Not specified MDCK
A/Guizhou/54/1989 (H3N2) Not specified MDCK
B/Shanghai/2017 (BY) Not specified MDCK

Data sourced from studies on the antiviral activity of this compound. nih.govfrontiersin.org

Advanced Drug Delivery Systems Research

Research into advanced drug delivery systems for this compound aims to enhance its therapeutic efficacy, improve patient compliance, and potentially reduce side effects. researchgate.netnih.gov These systems can offer sustained or controlled release of the drug, maintaining therapeutic concentrations over an extended period. researchgate.net

One area of investigation involves the use of ion-exchange resins as carriers for this compound to create sustained-release suspensions. researchgate.net This method has shown promise in delaying the peak plasma concentration (Tmax) and providing a sustained-release effect in vivo. researchgate.net For instance, a study on a sustained-release suspension of this compound demonstrated a Tmax of 6 hours compared to 3 hours for an immediate-release solution, with a relative bioavailability of 91.46%. researchgate.net

Other novel delivery systems being explored include orally disintegrating tablets (ODTs) to improve ease of administration, particularly for pediatric and geriatric patients. nih.govregulations.gov These tablets are formulated to dissolve quickly in the mouth without the need for water. regulations.gov Lipid-based systems, such as lipid cubic phases, are also being investigated for localized and sustained delivery, which could be particularly beneficial for treating dermatological or nasal allergic reactions while minimizing systemic side effects. acs.orgnih.gov Additionally, the development of ion-activated ocular in-situ gels is being explored for the targeted delivery of this compound to the eye. stmjournals.in

Table 2: Pharmacokinetic Parameters of this compound in Different Formulations

Formulation Tmax (hours) Cmax (ng/mL) Relative Bioavailability (%)
Sustained-Release Suspension 6 Decreased 91.46
Immediate-Release Solution 3 Not specified 100 (Reference)

Data from a comparative in vivo pharmacokinetic study in rats. researchgate.net

Elucidation of Unidentified Mechanisms and Side Effects

While the primary mechanism of this compound is its action as a histamine (B1213489) H1 receptor antagonist, research continues to explore other potential mechanisms and less-characterized side effects. drugbank.compediatriconcall.com Its anticholinergic properties are well-known and contribute to its drying effects. nih.govpatsnap.com Some research suggests a central antimuscarinic effect may be responsible for its antiemetic properties, though the exact mechanism remains to be fully elucidated. drugbank.compediatriconcall.com

The arrhythmogenic potential of various drugs, including H1-antihistamines like carbinoxamine, is an area of ongoing safety evaluation. europa.eu Although carbinoxamine is generally considered to have a lower risk of causing significant drowsiness compared to some other first-generation antihistamines, central nervous system effects such as dizziness and sedation can still occur. drugs.comtandfonline.com In some cases, particularly in children, paradoxical excitation can be observed. drugs.com

A review of clinical data submitted for an extended-release formulation noted borderline elevations in uric acid, suggesting a potential metabolic effect that warrants further investigation. fda.gov Long-term use and the potential for rare or delayed adverse effects remain subjects of interest for pharmacovigilance and further clinical studies.

Pharmacogenomic Studies and Personalized Medicine Approaches

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, holds promise for personalizing this compound therapy. drugbank.comiosrjournals.org While specific pharmacogenomic studies focused solely on this compound are not widely reported in the public domain, the principles of pharmacogenomics are applicable.

Variations in genes encoding drug-metabolizing enzymes, drug transporters, and drug targets can influence individual responses to medications. For antihistamines, genetic variations could potentially affect both efficacy and the likelihood of experiencing side effects like drowsiness. drugbank.com For example, the metabolism of many drugs is influenced by the cytochrome P450 (CYP) enzyme system, and genetic polymorphisms in these enzymes can lead to differences in drug clearance.

Future research in this area could identify genetic markers that predict a patient's response to this compound. This would allow for more precise dosing and selection of antihistamine therapy, moving towards a personalized medicine approach. Such studies would be valuable in optimizing treatment outcomes and minimizing adverse reactions. iosrjournals.orgresearchgate.net

Health Economics and Outcomes Research (HEOR) Perspectives

Health Economics and Outcomes Research (HEOR) provides valuable insights into the real-world value of medical treatments by examining their economic impact and effect on patient outcomes. nih.govispor.org For a mature drug like this compound, HEOR studies can help to understand its place in current treatment paradigms, especially with the availability of newer generation antihistamines.

HEOR can assess the cost-effectiveness of this compound compared to other allergy treatments. This involves analyzing not only the direct costs of the medication but also indirect costs related to healthcare resource utilization, such as doctor visits and hospitalizations. jmcp.org For instance, a study comparing single-product therapy to free-combination therapy for allergic rhinitis found significant differences in pharmacy and total costs. jmcp.org

The market for this compound is influenced by factors such as its established efficacy, the development of new formulations, and evolving healthcare policies. giiresearch.com Real-world evidence, a key component of HEOR, can provide a more accurate picture of how this compound performs in everyday clinical practice across diverse patient populations. ispor.org This data is crucial for payers, healthcare providers, and policymakers in making informed decisions about treatment coverage and guidelines. ispor.org

Q & A

Q. Table 1: Comparison of Analytical Methods

MethodColumn/ReagentsDetectionKey Parameters
HPLCLuna C8(2); methanol/acetonitrile/waterUV (225 nm)Retention time ~9 min
SpectrophotometryDilute H₂SO₄UV (263 nm)Absorptivity ±7% of standard
TitrationChloroform, perchloric acidCrystal violet TS0.05 N titrant equivalence

How should researchers ensure the stability of this compound during long-term storage?

Level: Basic
Answer:
Stability is maintained under the following conditions:

  • Powder : Store at -20°C for 3 years or 4°C for 2 years in airtight, light-resistant containers .
  • Solutions : Dissolve in DMSO or water and store at -80°C for 6 months or -20°C for 1 month .
  • In-use stability : Monitor degradation via HPLC or spectrophotometry after reconstitution. Avoid repeated freeze-thaw cycles .

Q. Table 2: Storage Conditions

FormTemperatureDurationContainer Type
Powder-20°C3 yearsAirtight, light-resistant
Solution-80°C6 monthsSealed vials

What experimental approaches are used to investigate this compound's antiviral activity against influenza viruses?

Level: Advanced
Answer:
To study antiviral effects:

In vitro viral inhibition : Use Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/H1N1. Treat with carbinoxamine (IC₅₀ determination via plaque reduction assays) .

Mechanistic studies : Perform receptor-binding interference assays (e.g., hemagglutination inhibition) to assess blockade of viral attachment .

Synergistic combinations : Test with oseltamivir in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

How can discrepancies in pharmacokinetic data for this compound be methodologically addressed?

Level: Advanced
Answer:
Discrepancies in bioavailability or metabolism (e.g., conflicting reports on hepatic clearance) require:

Standardized protocols : Use consistent formulations (e.g., immediate-release tablets vs. solutions) and species-specific models (e.g., Sprague-Dawley rats vs. human hepatocytes) .

Analytical validation : Cross-validate LC-MS/MS and HPLC methods using shared reference standards .

Population stratification : Account for age (e.g., geriatric vs. adult metabolic rates) and enzyme polymorphisms (CYP2D6 activity) in study designs .

What methodologies validate a stability-indicating HPLC assay for this compound?

Level: Advanced
Answer:
Validation parameters per ICH guidelines:

Forced degradation : Expose carbinoxamine to heat (80°C), acid/alkali (0.1N HCl/NaOH), and oxidation (3% H₂O₂). Confirm baseline separation of degradation products .

Specificity : Resolve carbinoxamine from related compounds (e.g., chlorpheniramine) with resolution ≥2.0 .

Linearity : Test over 50–150% of target concentration (R² ≥0.99) .

Q. Table 3: HPLC Validation Parameters

ParameterAcceptance Criteria
Resolution≥2.0 between peaks
Tailing factor≤2.0
Recovery98–102%

What formulation strategies optimize this compound for controlled-release applications?

Level: Advanced
Answer:

  • Extended-release (ER) : Complex carbinoxamine with polistirex (ion-exchange resin) to delay gastric release. Optimize using dissolution testing in USP Apparatus 2 (paddle, 50 rpm) with pH-gradient media .
  • Taste-masked tablets : Incorporate microencapsulation with Eudragit E100 to mask bitterness. Assess disintegration time (<30 seconds) and palatability via human taste panels .

How do researchers assess the anticholinergic effects of this compound in preclinical models?

Level: Advanced
Answer:

  • In vivo models : Measure salivary secretion inhibition in rats (dose-response curves) or intestinal transit delay (charcoal meal test) .
  • Receptor binding : Conduct competitive radioligand assays (e.g., [³H]-QNB displacement in muscarinic receptor-expressing CHO cells) .

What spectroscopic criteria confirm the identity of this compound in raw material analysis?

Level: Basic
Answer:

  • UV-Vis : Maximum absorbance at 263 ± 2 nm in dilute sulfuric acid (1:70). Absorptivity must match USP reference standard within 7% .
  • FTIR : Compare sample peaks (e.g., C=O stretch at 1700 cm⁻¹) to reference spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.